Methylphosphinic acid

Toxicology Safety Assessment Chemical Risk Management

Methylphosphinic acid (CAS 4206-94-4) is the simplest member of the monobasic phosphinic acid family, characterized by the general formula OP(OH)(H)R, where R = CH₃. It is a small-molecule organophosphorus compound (MW 80.02 g/mol) with a central phosphorus atom bonded to a hydroxyl, hydrogen, methyl, and oxygen.

Molecular Formula CH4O2P+
Molecular Weight 79.015 g/mol
CAS No. 4206-94-4
Cat. No. B1240025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethylphosphinic acid
CAS4206-94-4
Synonymsmethylphosphinic acid
Molecular FormulaCH4O2P+
Molecular Weight79.015 g/mol
Structural Identifiers
SMILESC[P+](=O)O
InChIInChI=1S/CH3O2P/c1-4(2)3/h1H3/p+1
InChIKeyOFSFQGSFEXXHNH-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methylphosphinic Acid (CAS 4206-94-4): Procurement-Focused Profile of the Simplest Monobasic Phosphinic Acid


Methylphosphinic acid (CAS 4206-94-4) is the simplest member of the monobasic phosphinic acid family, characterized by the general formula OP(OH)(H)R, where R = CH₃ [1]. It is a small-molecule organophosphorus compound (MW 80.02 g/mol) with a central phosphorus atom bonded to a hydroxyl, hydrogen, methyl, and oxygen [1]. This compound serves as a key building block for flame retardants, herbicides, and biologically active phosphinic acid derivatives, and is also a common hydrolysis byproduct of organophosphorus pesticides and chemical warfare agents [1].

Why Generic Substitution of Methylphosphinic Acid Fails: Critical Differentiators for Scientific and Industrial Procurement


Superficial structural similarity among organophosphorus acids belies profound differences in physicochemical properties, biological safety profiles, and application performance. Methylphosphinic acid (a monobasic phosphinic acid, pKa ~3.08) exhibits markedly higher water solubility (691 mg/mL) and lower acute oral toxicity (LD50 940 mg/kg) compared to its closest analog, methylphosphonic acid (dibasic, pKa1 ~2.38, water solubility ~20 mg/mL, LD50 1888 mg/kg) [1]. Such differences directly impact handling safety, formulation compatibility, and downstream synthetic utility. Substituting a generic phosphinate or phosphonate without accounting for these distinct parameters can lead to unexpected toxicological profiles, altered reaction kinetics, or compromised product performance.

Methylphosphinic Acid (4206-94-4) Quantitative Evidence Guide: Head-to-Head Comparisons Against Closest Analogs


Acute Oral Toxicity (LD50) Comparison: Methylphosphinic Acid vs. Methylphosphonic Acid

Methylphosphinic acid demonstrates significantly higher acute oral toxicity than its phosphonic acid counterpart. In Sprague-Dawley rats, the LD50 for methylphosphinic acid is 940 mg/kg, whereas for methylphosphonic acid it is 1888 mg/kg [1][2]. This two-fold difference necessitates stricter handling protocols for methylphosphinic acid and influences its suitability for applications where human or environmental exposure is a concern.

Toxicology Safety Assessment Chemical Risk Management

Water Solubility Comparison: Methylphosphinic Acid vs. Methylphosphonic Acid

Methylphosphinic acid exhibits exceptionally high water solubility compared to methylphosphonic acid. The experimentally determined solubility of methylphosphinic acid is 691 mg/mL at ambient temperature [1], whereas methylphosphonic acid is reported at only ~20 mg/mL (20,000 mg/L) . This >30-fold difference in aqueous solubility makes methylphosphinic acid far more suitable for aqueous-based formulations, reactions, or cleaning processes.

Formulation Science Aqueous Process Chemistry Pharmaceutical Excipients

Acid Dissociation Constant (pKa) Comparison: Methylphosphinic Acid vs. Methylphosphonic Acid

The acid strength and protonation behavior of methylphosphinic acid differ significantly from its phosphonic analog. Methylphosphinic acid has a pKa of 3.08 at 25°C , whereas methylphosphonic acid exhibits a first pKa of 2.38 under the same conditions . This 0.70 log unit difference translates to methylphosphinic acid being ~5 times less acidic. Consequently, at physiologically relevant pH (e.g., pH 7.4), a larger fraction of methylphosphinic acid will be in its protonated form, affecting its metal-binding properties and membrane permeability.

Coordination Chemistry Metal Complexation pH-Dependent Selectivity

Metal Complex Stability: Phosphinate vs. Phosphonate Derivative Comparison (Class-Level Inference)

Phosphinate-containing ligands (methylphosphinic acid derivatives) form metal complexes with stability constants that are 3 to 4 orders of magnitude lower than their phosphonate counterparts. In a study of dipicolylamine (DPA) derivatives, the stability constants of phosphonate complexes were significantly higher due to increased basicity (log K1 = 8.39 for phosphonate vs. 6–7 for phosphinate) [1]. While this data is for DPA derivatives, it establishes a clear class-level trend: the replacement of a P–OH with a P–H bond in phosphinic acids dramatically reduces metal-binding affinity.

Coordination Chemistry Ligand Design Transition Metal Complexes

Lipophilicity (logP) Comparison: Methylphosphinic Acid vs. Methylphosphonic Acid

Methylphosphinic acid is significantly more hydrophilic than methylphosphonic acid. The predicted logP for methylphosphinic acid is -2.34 or -1.2 (ALOGPS) [1], whereas methylphosphonic acid has a logP of -0.70 . This difference of 0.5–1.6 log units indicates that methylphosphinic acid partitions much more strongly into aqueous phases. In practical terms, this means methylphosphinic acid will be less readily extracted into organic solvents and will exhibit different environmental mobility and bioavailability.

ADME Prediction Environmental Fate Extraction Efficiency

Optimal Research and Industrial Application Scenarios for Methylphosphinic Acid (4206-94-4) Based on Verified Differentiators


Development of Selective GABA(C) Receptor Antagonists for Neuroscience Research

Derivatives of methylphosphinic acid, such as (1,2,5,6-tetrahydropyridin-4-yl)methylphosphinic acid (TPMPA), are established selective antagonists of the GABA(C) receptor [1]. TPMPA significantly attenuates GABA-mediated depression of spinal reflexes without affecting GABA(A) or GABA(B) responses [1]. This high selectivity, which stems from the unique steric and electronic properties of the methylphosphinic acid moiety, makes this compound a critical starting material for the synthesis of pharmacological probes targeting the GABA(C) receptor. Procurement of high-purity methylphosphinic acid is essential for reproducible synthesis of TPMPA and related analogs.

Synthesis of Halogen-Free Flame Retardants for Engineering Plastics

Methylphosphinic acid is a key intermediate for the production of high-efficiency, halogen-free flame retardants, notably aluminum methylphosphinate (MeP-Al) [1]. When incorporated into epoxy resins (EP) at a 20 wt% loading, MeP-Al achieves a UL 94 V0 rating and a Limiting Oxygen Index (LOI) of 29.6%, demonstrating excellent flame retardancy and anti-dripping properties [1]. The P–H bond in the methylphosphinic acid backbone is crucial for char formation in the solid phase, providing a stable barrier against heat and mass transfer. This performance is directly linked to the chemical structure of the parent acid.

Aqueous-Phase Organophosphorus Synthesis and High-Yield Process Development

Given its exceptionally high water solubility (691 mg/mL) [1], methylphosphinic acid is an ideal reagent for reactions conducted in aqueous media. Unlike less soluble analogs that require organic co-solvents or specialized phase-transfer conditions, methylphosphinic acid can be used in high-concentration aqueous feeds, simplifying reactor design and work-up procedures. Furthermore, patented synthetic routes demonstrate that high-purity methylphosphinic acid can be obtained in yields >99% from alkali metal phosphinates [2], offering a robust and scalable procurement option for industrial applications where yield and purity are paramount.

Biodegradation-Resistant Phosphorus Source for Environmental Fate Studies

Methylphosphinic acid contains a stable carbon-phosphorus (C–P) bond that confers significant resistance to biodegradation under environmental conditions [1]. This property, combined with its distinct ecotoxicological profile (Daphnia magna EC50 6.8 mg/L [2]), makes it a valuable model compound for studying the environmental fate and transport of organophosphorus compounds, particularly hydrolysis products of chemical warfare agents. Its high water solubility and low logP also ensure it remains predominantly in the aqueous phase, facilitating controlled aquatic toxicity studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methylphosphinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.